Cilnidipine

Overview

Description

Cilnidipine is a dihydropyridine calcium channel blocker that acts on both N-type and L-type calcium channels. It is primarily used to treat hypertension by reducing blood pressure. This compound was developed by Fuji Viscera Pharmaceutical Company and Ajinomoto in Japan and was approved for medical use in 1995 . Unlike other calcium channel blockers, this compound has a unique ability to act on the N-type calcium channels in addition to the L-type calcium channels, providing a dual mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cilnidipine involves several steps. The synthesis begins with the formation of 2-(3-nitrobenzylidene) acetoacetic acid methoxyethyl ester. This intermediate is then subjected to a reaction with cinnamyl alcohol in the presence of a base to form this compound . The reaction conditions typically involve the use of dichloromethane as a solvent and sodium bicarbonate as a base .

Industrial Production Methods: In industrial settings, this compound is prepared by dissolving or dispersing the compound in a dispersing medium. If the product is in liquid form, it is directly filled into capsules. If it is in solid form, it is smashed, mixed with functional auxiliary materials, and prepared into granules. These granules can then be packaged, filled into capsules, or tableted .

Chemical Reactions Analysis

Types of Reactions: Cilnidipine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve the use of nucleophiles like sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmacological studies .

Scientific Research Applications

Cilnidipine has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of calcium channel blockers.

Biology: this compound is used to investigate the role of calcium channels in cellular processes.

Medicine: It is extensively studied for its antihypertensive effects and its potential use in treating other cardiovascular diseases

Mechanism of Action

Cilnidipine exerts its effects by blocking the L-type calcium channels in blood vessels, which suppresses the contraction of blood vessels and reduces blood pressure. Additionally, it acts on the N-type calcium channels located at the end of sympathetic nerves, inhibiting the release of norepinephrine and preventing stress-induced increases in blood pressure . This dual action makes this compound effective in managing hypertension without causing excessive blood pressure reduction or tachycardia .

Comparison with Similar Compounds

Amlodipine: Amlodipine is another dihydropyridine calcium channel blocker that primarily acts on L-type calcium channels.

Nifedipine: Nifedipine also acts on L-type calcium channels but has a faster onset of action compared to cilnidipine.

Uniqueness: this compound’s ability to block both N-type and L-type calcium channels sets it apart from other calcium channel blockers. This dual action provides a more comprehensive approach to managing hypertension and offers additional benefits such as reducing heart rate and preventing reflex tachycardia .

Biological Activity

Cilnidipine is a fourth-generation calcium channel blocker (CCB) that uniquely inhibits both L-type and N-type calcium channels. This dual action provides a range of biological activities, particularly in cardiovascular and renal systems. The following sections detail the pharmacological effects, clinical studies, and research findings related to this compound.

This compound's mechanism involves:

- L-Type Calcium Channels : Primarily responsible for vascular smooth muscle contraction and cardiac muscle contraction.

- N-Type Calcium Channels : Found in the nervous system, these channels modulate neurotransmitter release, influencing sympathetic nervous system activity.

The inhibition of N-type channels may lead to reduced sympathetic nerve activity, which is beneficial in managing hypertension and its complications .

1. Cardiovascular Effects

This compound has demonstrated significant efficacy in controlling blood pressure (BP) and improving heart rate variability. In a study involving post-stroke hypertensive patients, this compound treatment resulted in:

- A reduction in morning hypertension from 80.9% to 43.4% over 12 months.

- A significant decrease in systolic and diastolic BP values after two months of treatment .

2. Renoprotective Effects

This compound has been shown to exert renoprotective effects, particularly in hypertensive patients with diabetes. Key findings include:

- A significant reduction in urinary albumin excretion compared to amlodipine.

- Higher antioxidant activity, which may help mitigate oxidative stress in renal tissues .

3. Neuroprotective Effects

The N-type calcium channel blockade is associated with neuroprotective properties. This compound may reduce neuronal excitability and protect against neurodegeneration by inhibiting excessive neurotransmitter release .

Table 1: Summary of Clinical Findings on this compound

| Study | Population | Key Findings | Duration |

|---|---|---|---|

| Rose & Ikebukoro (2013) | Hypertensive patients | Significant decrease in urinary albumin excretion | 6 months |

| CA-ATTEND Study (2021) | Post-stroke hypertensive patients | BP control improved; adverse events low (8.9%) | 12 months |

| Ramya et al. (2021) | Mild-to-moderate hypertensive patients with T2DM | SBP reduced from 150.07 mm Hg to 123.03 mm Hg; microalbuminuria decreased significantly | 6 months |

| Uchida et al. (2020) | CKD patients | Improvement in uric acid metabolism; significant reduction in SUA levels | 24 weeks |

Research Findings

- Antioxidant Activity : this compound exhibited stronger antioxidant properties than amlodipine, which may contribute to its renoprotective effects by reducing oxidative stress markers such as urinary 8-OHdG and L-FABP .

- Sympathetic Nervous System Modulation : this compound effectively inhibits norepinephrine release from sympathetic nerve terminals, leading to decreased sympathetic tone and improved cardiovascular outcomes .

- Long-term Efficacy : Meta-analysis results indicate that this compound maintains lower BP levels over extended periods compared to other CCBs, highlighting its potential for long-term management of hypertension .

Case Study: this compound in Diabetic Hypertensive Patients

A clinical trial involving hypertensive patients with type 2 diabetes mellitus showed that this compound not only controlled BP but also significantly reduced microalbuminuria levels from an average of 66.62 mg/L to 38.8 mg/L over six months, indicating its effectiveness in renal protection alongside BP management .

Properties

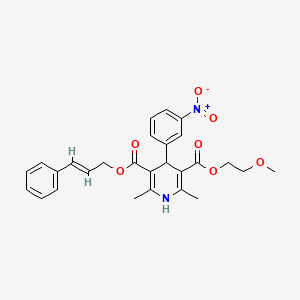

IUPAC Name |

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEBULYHNRNJTE-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046309 | |

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

653ºC | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure. Cilnidipine also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure. | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

132203-70-4, 132295-21-7, 132338-87-5 | |

| Record name | Cilnidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132203-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilnidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILNIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

110ºC | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.